

Chemical structure and properties of Pelorol

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Compound of Interest		
Compound Name:	Pelorol	
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Pelorol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelorol is a marine-derived meroterpenoid, a class of natural products with a mixed biosynthetic origin. Isolated from the sponge Dactylospongia elegans, this compound has garnered significant attention within the scientific community due to its unique chemical architecture and promising biological activities. Structurally, **Pelorol** integrates a sesquiterpenoid drimane core with a substituted catechol moiety. This intricate structure is the basis for its diverse pharmacological profile, which includes anti-inflammatory, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Pelorol**, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols for its isolation and total synthesis are also presented to aid researchers in their scientific endeavors.

Chemical Structure and Properties

Pelorol, with the molecular formula C22H30O3, is a tetracyclic meroterpenoid. Its structure is characterized by a drimane sesquiterpenoid skeleton fused to a hydroquinone-derived aromatic ring. The absolute configuration of the naturally occurring enantiomer is (-)-**Pelorol**.

Physicochemical and Spectroscopic Data



Property	Value	Reference
Molecular Formula	C22H30O3	
Exact Molecular Weight	342.2195 g/mol	Calculated
Melting Point	Not Reported	
Optical Rotation	[α]D25 -38.7 (c 0.1, CHCl3)	[1]
1H-NMR	See Table 2	[2]
13C-NMR	See Table 3	[3]

Table 2: 1H-NMR Spectroscopic Data for a synthetic intermediate of (-)-Pelorol (400 MHz, CDCl3)[2]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.23	s	1H	Ar-H
3.91	S	3H	ОСН3
3.87	S	3H	ОСН3
2.77–2.69	m	2H	_
2.57	dd, J = 14.6, 12.9 Hz	1H	_
1.73–1.62	m	3H	_
1.60-1.55	m	2H	_
1.49–1.44	m	1H	_
1.43–1.37	m	2H	
1.27	S	3H	СНЗ
1.21–1.11	m	2H	
1.07	S	3H	СНЗ
1.05-0.99	m	1H	
0.96–0.92	m	1H	
0.86	S	3H	СНЗ
0.84	S	3H	СНЗ

Table 3: 13C-NMR Spectroscopic Data for (-)-Pelorol (101 MHz, CDCl3)[3]



Chemical Shift (δ) ppm
168.3
149.8
148.8
148.3
137.1
121.2
111.5
64.8
60.4
57.1
56.0
51.8
48.1
42.5
40.2
37.1
36.4
33.4
33.1
25.3
21.1
20.0
19.5







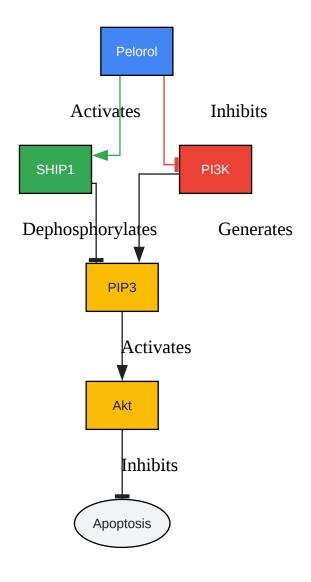
18.35		
16.3		

Biological Activity and Signaling Pathway

Pelorol exhibits a range of biological activities, with its anticancer properties being of particular interest. It has been shown to be an activator of the SH2 domain-containing inositol 5-phosphatase (SHIP1) and an inhibitor of phosphatidylinositol 3-kinase (PI3K).[4] This dual activity modulates the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

In human melanoma cells, **Pelorol**'s modulation of the PI3K/Akt pathway leads to the induction of apoptosis.[5] The proposed signaling cascade is initiated by the activation of SHIP1, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway. The resulting decrease in PIP3 levels leads to the inactivation of Akt, a downstream effector of PI3K. The inactivation of Akt, in turn, affects the expression of apoptosis-related proteins, ultimately leading to programmed cell death.





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Pelorol's dual action on the PI3K/Akt signaling pathway.

Experimental Protocols Isolation from Dactylospongia elegans

The following protocol is based on the method described for the isolation of **Pelorol** from the marine sponge Dactylospongia elegans.

1. Extraction:

• Freeze-dried and ground sponge material (approximately 100-200 g) is extracted with methanol at room temperature.



- The methanol extract is concentrated under reduced pressure to yield a crude extract.
- The crude extract is then partitioned between n-hexane and methanol.
- 2. Chromatographic Separation:
- The n-hexane soluble fraction is subjected to silica gel column chromatography.
- The column is eluted with a gradient of n-hexane and ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing Pelorol are pooled and concentrated.
- 3. Purification:
- The enriched fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
- Elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water) yields pure
 Pelorol.

Total Synthesis of (-)-Pelorol

The enantioselective total synthesis of (-)-**Pelorol** has been achieved from the commercially available starting material (+)-sclareolide. A key step in the synthesis is a Friedel-Crafts-type cyclization to form the tetracyclic core. The following is a generalized workflow based on reported syntheses.[4]



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Generalized workflow for the total synthesis of (-)-**Pelorol**.

Key Synthetic Steps:



- Preparation of the Drimane Moiety: (+)-Sclareolide is converted to a suitable drimane derivative, such as drimanaldehyde, through a series of degradation and oxidation reactions.
- Coupling with the Aromatic Ring: The drimane derivative is coupled with a functionalized aromatic piece, for example, via a Suzuki coupling reaction.
- Friedel-Crafts Cyclization: The coupled product undergoes an intramolecular Friedel-Crafts-type cyclization, often promoted by a Lewis acid such as tin(IV) chloride (SnCl4), to construct the tetracyclic core of **Pelorol**.
- Final Functional Group Manipulations: The synthesis is completed by functional group interconversions, which typically involve the demethylation of methoxy groups on the aromatic ring to yield the final catechol moiety of (-)-Pelorol.

Conclusion

Pelorol stands as a compelling natural product with a unique chemical structure and significant therapeutic potential. Its ability to modulate the PI3K/Akt signaling pathway through a dual mechanism of SHIP1 activation and PI3K inhibition makes it an attractive lead compound for the development of novel anticancer agents. The detailed experimental protocols for its isolation and synthesis provided herein are intended to facilitate further research into this fascinating molecule and its biological activities. As our understanding of the intricate signaling pathways in human diseases continues to grow, natural products like **Pelorol** will undoubtedly play a crucial role in the discovery of next-generation therapeutics.

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